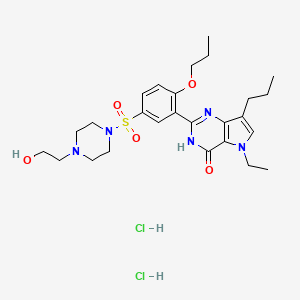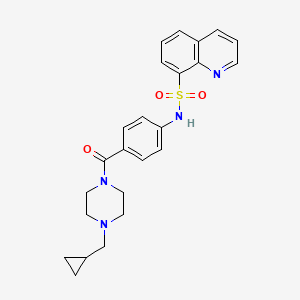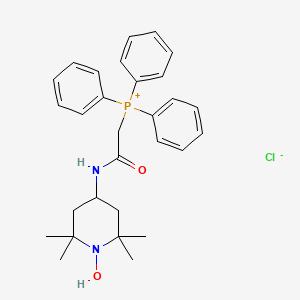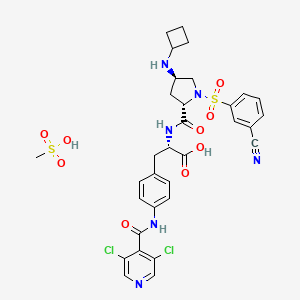![molecular formula C24H21F3N2O5S B609136 2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide CAS No. 1482500-76-4](/img/structure/B609136.png)
2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide
Descripción general
Descripción
ML-290 is an allosteric agonist of relaxin family peptide receptor 1 (RXFP1; EC50 = 94 nM for human RXFP1). It displays >15-fold selectivity for RXFP1 over RXFP2.2 ML-290 activates human, rhesus macaque, pig, and rabbit RXFP1 but is weak or inactive at mouse or guinea pig RXFP1.2,3 Through RXFP1, ML-290 increases intracellular cAMP and induces VEGF expression (2.8-fold at 250 nM). ML-290 is metabolically stable and displays excellent in vivo pharmacokinetics.
The first potent and selective small-molecule agonist of human relaxin receptor 1 (RXFP1)A cell-permeable 2-acetamido-N-phenylbenzamide that selectively activates human, but not mouse, LGR7/RXFP1-mediated cAMP induction (EC50 = 200 nM in THP1) via allosteric interaction with the ECL3 region without competing against ECL2-mediated relaxin binding or affecting AVPR1B- or LGR8/RXFP2-mediated cAMP induction. Although shown to be ~150-fold and 500-fold less potent than relaxin (RLX), respectively, in VEGF mRNA induction and cellular impedance assays, pharmacokinetic studies reveal superior in vivo stability to RLX and in vivo bioavailability in mice via oral (Cmax/Tmax = 604 nM/plasma/1 h and 1026 ng/g heart/1.5 h; 30 mg/kg) or intraperitoneal (Cmax/Tmax = 9.29 µM/plasma/1 h and 28.6 µmol/kg heart/1 h; 30 mg/kg) administration with good aqueous solubility (7 µM in PBS). Reference:1) Xiao, J., et al. 2013. Nat. Commun. 4, 1953.
ML290 is a potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1).
Aplicaciones Científicas De Investigación
Relaxin Receptor RXFP1 Agonist
ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 . Activation of the relaxin receptor RXFP1 has been associated with improved survival in acute heart failure . ML290 is a small molecule RXFP1 agonist with a simple structure, long half-life, and high stability .
Anti-Fibrotic Effects
ML290 has long-term beneficial actions on markers of fibrosis in human cardiac fibroblasts (HCFs) . Given chronically, it activated MMP-2 expression and inhibited TGF-β1-induced Smad2 and Smad3 phosphorylation .
cAMP and cGMP Accumulation
In human primary vascular endothelial and smooth muscle cells that endogenously express RXFP1, ML290 increased both cAMP and cGMP accumulation .
p38MAPK Phosphorylation
In HEK-RXFP1 cells, ML290 stimulated cAMP accumulation and p38MAPK phosphorylation .
Liver Fibrosis Treatment
ML290 has demonstrated therapeutic effects in liver fibrosis . In mice expressing the human RXFP1 gene treated with carbon tetrachloride, ML290 significantly reduced collagen content, α-smooth muscle actin expression, and cell proliferation around portal ducts .
Pharmacokinetics
The pharmacokinetics of ML290 in mice demonstrated its high stability in vivo, as evidenced by the sustained concentrations of the compound in the liver .
Mecanismo De Acción
Target of Action
ML290 primarily targets the Relaxin Family Peptide Receptor 1 (RXFP1) . RXFP1 is a G-protein coupled receptor associated with various physiological processes, including vasodilation, angiogenesis, anti-inflammatory, and anti-fibrotic effects .
Mode of Action
ML290 acts as a biased allosteric agonist at RXFP1 . This interaction stimulates cAMP accumulation and p38MAPK phosphorylation .
Biochemical Pathways
ML290’s interaction with RXFP1 affects several biochemical pathways. In human cells expressing RXFP1, ML290 stimulates cAMP accumulation and p38MAPK phosphorylation . In human primary vascular endothelial and smooth muscle cells that endogenously express RXFP1, ML290 increases both cAMP and cGMP accumulation .
Pharmacokinetics
The pharmacokinetics of ML290 in mice after multiple injections demonstrated its high stability in vivo, as evidenced by the sustained concentrations of the compound in the liver . This suggests that ML290 has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
ML290 has long-term beneficial actions on markers of fibrosis in human cardiac fibroblasts (HCFs) . It increases cGMP accumulation, activates MMP-2 expression, and inhibits TGF-β1-induced Smad2 and Smad3 phosphorylation . These actions indicate that ML290 possesses a signaling profile indicative of vasodilator and anti-fibrotic properties .
Action Environment
The action of ML290 can be influenced by environmental factors. For instance, the expression of RXFP1 is increased in fibrotic mouse liver, specifically in activated hepatic stellate cells . Furthermore, the effects of ML290 can vary depending on the cell type. For example, in vascular cells, ML290 is more potent for cGMP accumulation and p-p38MAPK than for cAMP accumulation .
Propiedades
IUPAC Name |
2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYHJSDOGMSLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ML290 interact with RXFP1?
A1: Unlike relaxin, the natural ligand of RXFP1, ML290 acts as an allosteric agonist. [, , , ] This means it binds to a site distinct from the relaxin binding site on RXFP1.
Q2: What are the downstream effects of ML290 binding to RXFP1?
A2: ML290 binding triggers RXFP1 activation, leading to increased cAMP production. [, ] This activation initiates a cascade of signaling events similar to those induced by relaxin, including modulation of extracellular matrix remodeling, cytokine signaling, and anti-apoptotic pathways. [, , ]
Q3: Does ML290 activate RXFP1 in all species?
A3: No, ML290 exhibits species selectivity and does not activate rodent RXFP1. It effectively activates human, rhesus macaque, and pig RXFP1, showing a weaker response with guinea pig RXFP1. [, ] Rabbit RXFP1 appears to be non-functional with relaxin peptides but responds to ML290. []
Q4: What is the significance of ML290's allosteric binding mode?
A4: Allosteric agonists like ML290 offer several advantages, including higher selectivity for their target receptor and the potential for biased agonism, where specific downstream signaling pathways are preferentially activated. []
Q5: What is the molecular formula and weight of ML290?
A5: The molecular formula of ML290 is C24H21F3N2O5S, and its molecular weight is 506.53 g/mol. [, , ]
Q6: Is there spectroscopic data available for ML290?
A6: Yes, research articles provide 1H NMR, 13C NMR, and 19F NMR spectral data for ML290, confirming its structure and purity. [, , ] Additionally, X-ray crystallographic data defines the three-dimensional conformation of ML290. [, ]
Q7: How do structural modifications of ML290 affect its activity?
A7: Studies exploring the SAR of ML290 and its analogs revealed that modifications within specific regions of the molecule impact its potency and selectivity towards RXFP1. [, ] For example, the hydrophobic region within the seventh transmembrane domain (TM7) of RXFP1, containing residues W664, F668, and L670, is crucial for ML290 binding. [] Additionally, the G659/T660 motif in ECL3 contributes to the species selectivity observed with these agonists. []
Q8: What is the stability profile of ML290?
A8: ML290 demonstrates good in vivo stability, as evidenced by sustained concentrations observed in the liver following multiple injections in mice. []
Q9: Have any formulation strategies been explored to enhance ML290's properties?
A9: While specific formulation strategies for ML290 are not extensively detailed in the provided research, researchers recognize the importance of optimizing formulation to improve stability, solubility, and bioavailability for therapeutic applications. []
Q10: What is known about the pharmacokinetics of ML290?
A10: ML290 exhibits favorable ADME properties, including good absorption, distribution, metabolism, and excretion profiles. [, , ] These properties make it a promising candidate for further development as a therapeutic agent.
Q11: What are the pharmacodynamic effects of ML290?
A11: ML290 administration in humanized RXFP1 mice leads to a decrease in blood osmolality and an increase in heart rate, similar to the effects observed with relaxin. [] This confirms ML290's ability to activate RXFP1 and induce relevant physiological responses in vivo.
Q12: Has ML290 demonstrated efficacy in preclinical models?
A12: Yes, ML290 shows promising results in various preclinical models of human diseases. [, , , , ]
Q13: What in vitro assays have been used to evaluate ML290's activity?
A13: Researchers employed various in vitro assays to characterize ML290, including:
Q14: What is the safety profile of ML290?
A14: While long-term toxicological data for ML290 is limited in the provided research, initial findings indicate it has low cytotoxicity in in vitro assays. []
Q15: What tools and resources have been crucial for ML290 research?
A15: Several key resources have been instrumental in ML290 research:
Q16: What is the historical significance of ML290's discovery?
A16: ML290 represents a significant milestone as the first reported small-molecule agonist series for RXFP1. [, ] Its discovery paves the way for developing novel therapeutics targeting RXFP1 for various diseases where relaxin has shown promise but is limited by its peptide nature.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)



